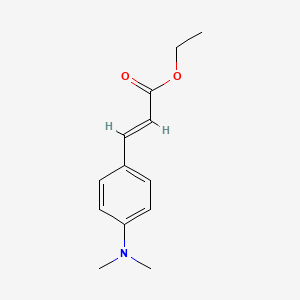

Ethyl 3-(4-(dimethylamino)phenyl)acrylate

Description

Overview of Donor-π-Acceptor Molecular Architectures in Organic Materials Science

Donor-π-Acceptor (D-π-A) systems are a fundamental class of molecular structures in organic materials science, particularly valued for their applications in electronics and photonics. nih.gov This architecture involves covalently linking an electron-donating (D) moiety and an electron-accepting (A) moiety through a π-conjugated spacer or bridge. nih.govrsc.org This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation. nih.gov

The key feature of D-π-A systems is the ability to tune their electronic and optical properties by modifying the constituent parts. nih.gov The strength of the donor and acceptor groups, as well as the length and nature of the π-bridge, directly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govresearchgate.net By strategically selecting D and A units, scientists can engineer materials with specific energy gaps, absorption spectra, and fluorescence characteristics. researchgate.net This tunability is crucial for developing materials for a wide range of optoelectronic applications, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and nonlinear optical (NLO) materials. nih.govrsc.org In D-π-A based polymers, for instance, this design allows for internal charge transfer along the conjugated backbone, which can enhance π-electron delocalization and lead to materials with low band gaps suitable for photovoltaic devices. rsc.org

Structural Significance of the Dimethylamino Electron-Donor and Acrylate (B77674) Electron-Acceptor Moieties

The specific functional groups in Ethyl 3-(4-(dimethylamino)phenyl)acrylate define its role as a D-π-A chromophore.

The Dimethylamino Donor Group: The dimethylamino group (-N(CH₃)₂) is a potent electron-donating group. chemshuttle.comresearchgate.net The nitrogen atom possesses a lone pair of electrons that can be delocalized into the attached π-conjugated system (the phenyl ring). nih.gov This donation of electron density increases the energy of the HOMO of the molecule. researchgate.net The introduction of strong electron-donating groups like the dimethylamino moiety is a common strategy to tailor the electronic structure and photophysical properties of conjugated molecules. researchgate.net In related systems, the electron-donating capacity of an alkylamino group is responsible for properties like solvatochromism, where the color of a substance changes with the polarity of the solvent, due to intramolecular charge transfer. nih.gov

The Acrylate Electron-Acceptor Group: On the opposite side of the molecule, the acrylate group (-CH=CHCOOC₂H₅) acts as the electron acceptor. The acrylate moiety is an α,β-unsaturated ester. The presence of the electron-withdrawing carbonyl group (C=O) conjugated with the carbon-carbon double bond makes this entire system electron-deficient. This electron-withdrawing nature allows it to accept the electron density pushed through the π-bridge by the donor group. chemshuttle.com This functionality lowers the energy of the LUMO. The combination of a strong donor raising the HOMO and a capable acceptor lowering the LUMO effectively reduces the HOMO-LUMO energy gap, a critical factor in determining the molecule's absorption and emission wavelengths. stackexchange.com Furthermore, the acrylate functionality offers a site for polymerization, enabling the incorporation of the chromophore into larger polymer chains for various material applications. chemshuttle.comrsc.org

Contextualization within Research on Conjugated Systems and Optoelectronic Materials

The D-π-A structure of this compound places it firmly within the extensive research field of conjugated systems and their use in optoelectronic materials. Conjugated systems, characterized by alternating single and multiple bonds, allow for the delocalization of π-electrons across the molecule. stackexchange.com This delocalization is the source of the unique optical and electronic properties of these materials. nih.gov

The D-π-A design is a sophisticated evolution of simple conjugated systems. By creating a permanent dipole moment through the donor-acceptor arrangement, these molecules can exhibit enhanced properties, particularly for second-order nonlinear optics (NLO). rsc.org NLO materials are crucial for technologies like high-speed data communication and optical information processing. The efficiency of these materials is often related to the magnitude of the intramolecular charge transfer, which is maximized in D-π-A structures. rsc.orgrsc.org

Furthermore, the principles governing this compound are central to the development of organic photovoltaics. In OPVs, D-A copolymers are synthesized to create materials with low band gaps that can absorb a broader range of the solar spectrum. researchgate.netrsc.org The energy levels of the HOMO and LUMO, which are directly manipulated by the donor and acceptor choice, must be precisely aligned with other materials in the solar cell to ensure efficient charge separation and transport. rsc.org Research on related acrylate-containing systems has shown their potential in creating crosslinkable films for electro-optic devices, where the D-π-A chromophores are aligned and then locked into place to create stable, highly active materials. rsc.org The study of molecules like this compound provides fundamental insights into the structure-property relationships that are essential for designing the next generation of advanced organic electronic materials. nih.govnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-[4-(dimethylamino)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-4-16-13(15)10-7-11-5-8-12(9-6-11)14(2)3/h5-10H,4H2,1-3H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUCAAWKJBVDCA-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Knoevenagel Condensation Approaches for Ethyl 3-(4-(dimethylamino)phenyl)acrylate Synthesis

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry. arkat-usa.orgwikipedia.org It involves the reaction of a carbonyl compound, in this case, 4-(dimethylamino)benzaldehyde (B131446), with an active methylene compound, followed by dehydration. wikipedia.org This method is widely employed for synthesizing α,β-unsaturated compounds like this compound. researchgate.net

The conventional synthesis of acrylate (B77674) derivatives through Knoevenagel condensation often involves the use of a weakly basic amine as a catalyst, such as piperidine. wikipedia.orgsemanticscholar.org For instance, the reaction of 4-(dimethylamino)benzaldehyde with an active methylene compound like ethyl acetoacetate can be carried out in the presence of a catalytic amount of piperidine and trifluoroacetic acid in a solvent such as benzene under reflux conditions. researchgate.net

Optimization of these conditions is crucial for maximizing yield and minimizing reaction time. Traditional chalcone syntheses, a related reaction, can require long reaction times, sometimes extending from 24 to 36 hours at room temperature. semanticscholar.org However, modifications such as the choice of solvent and the use of a mild organic base can significantly alter the reaction efficiency. semanticscholar.org The reaction of 4-N,N-dimethylaminobenzaldehyde with 3-acetyl-4-hydroxycoumarin, for example, has been achieved using piperidine in ethanol under reflux. semanticscholar.org

Microwave-assisted organic synthesis has emerged as a green chemistry technique that can accelerate reaction rates and improve yields, often without the need for solvents. ijfans.orgscispace.com This method has been successfully applied to Knoevenagel condensations. For example, the synthesis of a derivative of the target compound, (E)-3-(4-(dimethylamino) phenyl)-2-(1H-tetrazol-5-yl) acrylonitrile, was achieved with excellent yields by irradiating a mixture of 4-(dimethylamino)benzaldehyde, malononitrile, and sodium azide in water at 100°C for just 2 minutes. ijfans.org This represents a significant reduction in reaction time compared to conventional heating methods. ijfans.orgscispace.com

Microwave irradiation offers benefits such as clean and straightforward processing, mild reaction temperatures, and reduced environmental impact. ijfans.org In the synthesis of various quinoline derivatives, microwave-assisted methods have been shown to significantly enhance yields, improving the average yield from 34% with traditional oil-bath heating to 72%. nih.gov Similarly, a facile synthesis of 3-methylthio-3-arylamino-2-cyanoacrylates was achieved in just 30 minutes at 50°C under microwave irradiation, with yields ranging from 64.0% to 93.5%. researchgate.net

A variety of catalytic systems have been developed to improve the efficiency and environmental friendliness of the Knoevenagel condensation. arkat-usa.org These include organic bases, heterogeneous catalysts, and Lewis acids. arkat-usa.org Ionic liquids (ILs) have also been presented as efficient and environmentally benign solvents or catalysts for this reaction. arkat-usa.org For the reaction between 4-(dimethylamino)benzaldehyde and ethyl cyanoacetate, novel dicationic dimethyl phosphate ionic liquids have been designed as highly efficient solvents, providing excellent conversion rates (97% after 60 minutes). arkat-usa.org

Another efficient protocol utilizes a diazabicyclo[5.4.0]undec-7-ene (DBU)/water complex as a catalyst. asianpubs.org This system is effective for a wide range of carbonyl compounds and active methylene compounds, offering features like easy work-up, good recyclability of the catalyst, and short reaction times. asianpubs.org The proposed mechanism suggests that the hydroxyl of the Brønsted base formed from the DBU/water complex abstracts a hydrogen from the active methylene compound, thereby enhancing its nucleophilicity and catalyzing the reaction. asianpubs.org

Alternative Synthetic Pathways and Esterification Reactions

Beyond the direct Knoevenagel condensation with an ethyl ester, this compound can be synthesized through alternative routes, primarily involving the esterification of the corresponding carboxylic acid, 3-(4-(dimethylamino)phenyl)acrylic acid. The Fischer esterification is a classic method that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process and can be driven to completion by removing the water formed. masterorganicchemistry.com

More advanced esterification methods offer milder conditions and broader substrate scope. For example, esters can be synthesized using 2-methyl-6-nitrobenzoic anhydride (MNBA) as a coupling agent with 4-dimethylaminopyridine (DMAP) as a catalyst. mdpi.com This method has been used to produce isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate in 95% yield at room temperature. mdpi.com Silica chloride has also been reported as an efficient catalyst for the esterification of carboxylic acids with alcohols. organic-chemistry.org These methods provide viable alternatives for producing the target ester, particularly when the precursor acrylic acid is readily available.

Polymerization and Copolymerization Strategies Involving Acrylate Functionality

The acrylate group in this compound makes it a valuable monomer for polymerization and copolymerization reactions. Acrylates can undergo free radical polymerization to form a wide range of polymers. researchgate.net The polymerization of acrylate monomers can be initiated using radical initiators like azobisisobutyronitrile (AIBN). researchgate.netresearchgate.net

Copolymerization allows for the creation of polymers with tailored properties by combining different monomers. This compound can be copolymerized with other monomers, such as styrene or other acrylates like ethyl acrylate and butyl acrylate. researchgate.netchemrxiv.org For example, novel styrene copolymers have been prepared with various ring-substituted ethyl phenylcyanoacrylates in solution with radical initiation. chemrxiv.org The reactivity ratios of the comonomers determine the composition of the final copolymer. researchgate.net Furthermore, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be used to synthesize well-defined block copolymers containing acrylate units, offering precise control over the polymer architecture. researchgate.net The incorporation of the dimethylamino functionality can impart specific properties to the resulting polymer, such as pH-responsiveness or altered electronic characteristics.

Derivatization Strategies for Tunable Properties

The structure of this compound offers multiple sites for derivatization to fine-tune its chemical and physical properties. The electron-rich dimethylamino group and the phenyl ring can undergo electrophilic substitution reactions. The acrylate double bond is susceptible to addition reactions. These modifications can be used to alter the molecule's electronic properties, solubility, or reactivity for specific applications, such as in the synthesis of fluorescent dyes or liquid crystal materials. chemshuttle.com For instance, the core structure is related to cyanoacrylates, which are known to be potent inhibitors of photosynthetic electron transport, and minor structural variations can significantly impact their activity. researchgate.net By strategically modifying the parent molecule, new derivatives with enhanced or entirely different functionalities can be developed for materials science and medicinal chemistry.

Molecular and Crystal Structure Elucidation

Single Crystal X-ray Diffraction (SXRD) Analysis of Ethyl 3-(4-(dimethylamino)phenyl)acrylate and Analogues

Single Crystal X-ray Diffraction (SXRD) stands as a definitive method for determining the precise three-dimensional atomic arrangement within a crystal. Studies on analogues of this compound have utilized this technique to elucidate their crystal structures, providing a foundational understanding of their solid-state behavior.

The analogue, Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate, has been successfully crystallized and analyzed. sci-hub.setandfonline.com SXRD analysis revealed that it crystallizes in the triclinic system with the space group P-1. sci-hub.seresearchgate.net This determination is crucial as the crystal system and space group define the symmetry of the crystal lattice and the arrangement of molecules within it.

Detailed unit cell parameters for Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate have been reported. sci-hub.se In contrast, other related chromophores have been found to crystallize in different systems; for instance, some analogues crystallize in orthorhombic (Pbca) and monoclinic (P21) systems. researchgate.net Another analogue, (E)-ethyl-2-cyano-3-(furan-2-yl)acrylate, crystallizes in the monoclinic system with a P2/n space group. A similar thiophene-based derivative, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, crystallizes in the monoclinic C2/m space group. nih.gov

Table 1: Crystallographic Data for this compound Analogues

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

|---|---|---|---|---|---|---|---|---|---|

| Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate sci-hub.se | Triclinic | P-1 | 7.61(17) | 8.42(19) | 11.55(2) | 106.53(5) | 102.54(5) | 102.54(8) | 661(4) |

| (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate researchgate.net | Monoclinic | P2/n | 4.6611(2) | 19.8907(9) | 20.9081(9) | 90 | 91.988(4) | 90 | 1937.28(15) |

| Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate nih.gov | Monoclinic | C2/m | 13.637(2) | 6.8965(16) | 11.817(3) | 90 | 109.28(2) | 90 | 1049.0(4) |

In the solid state, the molecular conformation is a critical factor influencing crystal packing and properties. For Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate, the structure was solved using direct methods and refined with full-matrix least-square techniques. sci-hub.se The molecule exhibits a donor-π-acceptor (D–π–A) structure, where the dimethylamino group acts as the electron donor and the acrylate (B77674)/cyano groups function as electron acceptors, connected by a phenyl π-bridge. sci-hub.se

In a related analogue, (E)-ethyl-2-cyano-3-(thiophen-2-yl)acrylate, the non-hydrogen atoms, excluding the ethyl fragment, are nearly coplanar. nih.gov However, the ethyl fragment can exhibit conformational flexibility, sometimes leading to discrete disorder within the crystal structure. nih.gov This planarity is often stabilized by weak intramolecular interactions, such as C–H⋯O close contacts, which can generate specific ring motifs like S(6). nih.gov Similarly, in (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate, the non-hydrogen atoms are also nearly planar, though flexibility in the ethyl group is observed. researchgate.net For an analogue containing a dihydropyrimidine (B8664642) ring, this ring was found to be distinctly non-planar. nih.gov

The stability of the crystal lattice of Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate is significantly influenced by intermolecular interactions. sci-hub.se The packing in this chromophore is stabilized by intermolecular C–H⋯π interactions. sci-hub.se These weak hydrogen bonds are crucial in directing the assembly of molecules in the crystal.

In other analogues, a variety of intermolecular hydrogen bonds dictate the supramolecular structure. For instance, in (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylate, the crystal structure reveals a network governed by C–H⋯N, C–H⋯O, and C–H⋯F hydrogen bonds, alongside π⋯π stacking interactions. researchgate.net In another case, N—H⋯N hydrogen bonds create zigzag chains. nih.gov The crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate is directed mainly by C–H⋯O and C–H⋯N interactions, which result in the formation of inversion dimers. nih.goviucr.org These dimers are characterized by specific graph-set motifs, such as R2²(10) and R2²(14). nih.goviucr.org

For related compounds, different packing motifs are observed. In (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylate, the combination of hydrogen bonds and π⋯π stacking plays a vital role in stabilizing the self-assembly process. researchgate.net In the crystal of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, inversion-related molecules are linked by hydrogen bonds to form dimers, which then assemble into infinite chains. nih.goviucr.org These chains subsequently interact through weaker forces to build up the full three-dimensional crystal array. nih.gov

Advanced Structural Characterization Techniques

Beyond SXRD, other computational and analytical methods provide deeper insights into the intermolecular interactions governing the crystal structure.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. Red spots on the d_norm map indicate close contacts, often corresponding to hydrogen bonds. nih.gov

The information from the Hirshfeld surface is condensed into a 2D fingerprint plot, which provides a quantitative summary of the intermolecular contacts. researchgate.net These plots help in identifying the specific types of interactions, such as C=O---H, C-H---H, and C---H contacts, and their relative prevalence in the crystal structure. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate |

| 4-dimethylaminobenzaldehyde |

| Methyl cyanoacetate |

| (E)-ethyl-2-cyano-3-(furan-2-yl)acrylate |

| Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate |

| (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylate |

| 4-N,N-dimethylamino-β-nitrostyrene |

| 2-(4-(dimethylamino) benzylidene) malononitrile |

| Methyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate |

| (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |

| Benzophenone-4-methoxybenzoylhydrazone |

| 4-methoxyanilinium trifluoroacetate |

| Aminopyrazine phthalicacid |

| Cholest-4-en-3-one |

Electronic Structure and Photophysical Properties

Absorption and Emission Spectroscopy of Ethyl 3-(4-(dimethylamino)phenyl)acrylate

The electronic absorption and emission spectra of this compound and its analogs are characterized by broad bands in the ultraviolet-visible region, corresponding to π→π* transitions with a significant charge-transfer character.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of compounds structurally similar to this compound is primarily influenced by the solvent polarity. For the closely related compound, ethyl (E)-3-(4-(diethylamino)phenyl)acrylate, the absorption maximum (λabs) exhibits a bathochromic (red) shift as the solvent polarity increases. This shift is indicative of a change in the electronic distribution upon excitation.

| Solvent | Absorption Maximum (λabs, nm) for Ethyl (E)-3-(4-(diethylamino)phenyl)acrylate |

|---|---|

| Ethyl Acetate | 382 |

| Dichloromethane | 388 |

| Acetonitrile | 385 |

| Ethanol | 385 |

| Methanol | 384 |

Photoluminescence (PL) and Fluorescence Emission Spectra

The fluorescence emission of this compound and its analogs is highly sensitive to the solvent environment, a hallmark of molecules with a significant intramolecular charge transfer character in the excited state. The emission maximum (λem) shows a pronounced bathochromic shift with increasing solvent polarity. This is attributed to the stabilization of the more polar excited state in polar solvents.

For ethyl (E)-3-(4-(diethylamino)phenyl)acrylate, the emission wavelength varies significantly across different solvents.

| Solvent | Emission Maximum (λem, nm) for Ethyl (E)-3-(4-(diethylamino)phenyl)acrylate |

|---|---|

| Ethyl Acetate | 442 |

| Dichloromethane | 460 |

| Acetonitrile | 487 |

| Ethanol | 494 |

| Methanol | 497 |

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For molecules like this compound, the quantum yield is influenced by both the solvent polarity and the rigidity of the environment. In many donor-acceptor systems, the quantum yield tends to decrease in more polar solvents due to the stabilization of non-radiative decay pathways from the charge-transfer excited state.

The fluorescence quantum yield for the analogous ethyl (E)-3-(4-(diethylamino)phenyl)acrylate has been reported in ethyl acetate.

| Solvent | Fluorescence Quantum Yield (ΦF) for Ethyl (E)-3-(4-(diethylamino)phenyl)acrylate |

|---|---|

| Ethyl Acetate | 0.62 |

Solvatochromic Behavior and Solvent Polarity Effects

The significant changes observed in the absorption and emission spectra of this compound with varying solvent polarity are a clear indication of its solvatochromic nature. This behavior arises from the differential solvation of the ground and excited states of the molecule.

Positive Solvatochromism and Stokes Shift Analysis

This compound exhibits positive solvatochromism, where the emission peak shifts to longer wavelengths (red shift) as the polarity of the solvent increases. This is a consequence of the excited state having a larger dipole moment than the ground state. Polar solvent molecules arrange themselves around the excited state dipole, leading to its stabilization and a lowering of its energy level, which results in a red-shifted emission.

The Stokes shift, which is the difference in energy (or wavenumber) between the absorption and emission maxima, provides insight into the extent of the structural and electronic rearrangement of the molecule upon excitation. A larger Stokes shift is generally observed in more polar solvents, reflecting a greater stabilization of the excited state.

For ethyl (E)-3-(4-(diethylamino)phenyl)acrylate, the Stokes shift increases significantly with solvent polarity, as calculated from the absorption and emission data presented in the tables above.

Quantification of Excited-State Dipole Moment Changes

The change in the dipole moment upon excitation (Δμ = μe - μg), where μe and μg are the excited and ground state dipole moments, respectively, can be estimated from the solvatochromic data using various theoretical models, such as the Lippert-Mataga equation. This equation relates the Stokes shift to the dielectric constant (ε) and refractive index (n) of the solvent.

The Lippert-Mataga equation is given by:

νabs - νem = [2(μe - μg)2 / (hca3)] * [(ε-1)/(2ε+1) - (n2-1)/(2n2+1)] + constant

where νabs and νem are the wavenumbers of the absorption and emission maxima, h is Planck's constant, c is the speed of light, and 'a' is the Onsager cavity radius. A linear plot of the Stokes shift versus the solvent polarity function F(ε, n) = [(ε-1)/(2ε+1) - (n2-1)/(2n2+1)] can be used to determine the change in the dipole moment. The positive slope of such a plot for compounds like this compound confirms that the excited state is more polar than the ground state.

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

The emission behavior of fluorophores in the aggregated or solid state can differ significantly from their behavior in dilute solutions. This leads to two opposing phenomena: Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE). researchgate.net

Aggregation-Caused Quenching (ACQ) is a common effect where fluorescent molecules experience diminished or completely quenched emission upon aggregation. ntu.edu.sg This is often observed in molecules with planar aromatic structures. ntu.edu.sg In the aggregated state, these molecules can form close π–π stacking interactions, leading to the formation of non-emissive species like excimers that decay through non-radiative pathways. researchgate.net Given the relatively planar structure of this compound, it is plausible that it would be susceptible to ACQ.

Aggregation-Induced Emission (AIE) is a counterintuitive phenomenon where certain molecules, termed AIE luminogens (AIEgens), are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. nih.govnih.gov The most widely accepted mechanism for AIE is the Restriction of Intramolecular Rotation (RIR). researchgate.net AIEgens often possess propeller-shaped or otherwise twisted structures. researchgate.net In solution, the intramolecular rotations of phenyl rings or other groups act as non-radiative decay channels, quenching fluorescence. In the aggregated state, these rotations are physically hindered, which blocks the non-radiative pathways and opens up the radiative decay channel, thus "turning on" the fluorescence. researchgate.net

While there are no specific studies demonstrating AIE for this compound itself, the acrylate (B77674) backbone is a common component in polymers designed to exhibit AIE. nih.govresearchgate.net By attaching known AIEgens, such as tetraphenylethene (TPE), as pendant groups to a polyacrylate chain, materials with strong AIE characteristics can be synthesized. nih.govresearchgate.netresearchgate.net This demonstrates that while the base molecule may be prone to ACQ, it can be incorporated into larger systems specifically designed to leverage the AIE effect for applications in sensing or imaging. researchgate.netresearchgate.net

Table 2: Comparison of ACQ and AIE Phenomena

| Characteristic | Aggregation-Caused Quenching (ACQ) | Aggregation-Induced Emission (AIE) |

|---|---|---|

| Emission in Solution | Typically high | Typically low or non-emissive |

| Emission in Aggregate/Solid State | Low or quenched | High |

| Common Molecular Structure | Planar, conjugated molecules ntu.edu.sg | Twisted, propeller-like structures researchgate.net |

| Primary Mechanism | π–π stacking, formation of non-radiative excimers researchgate.net | Restriction of Intramolecular Rotation (RIR) researchgate.net |

Electrochemical and Redox Properties

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a potentiodynamic electrochemical technique used to study the redox behavior of molecules. nih.gov It involves scanning the potential of an electrode and measuring the resulting current. For a compound like Ethyl 3-(4-(dimethylamino)phenyl)acrylate, which possesses both an electron-donating dimethylamino group and an electron-accepting acrylate (B77674) group, CV can provide significant insights into its charge transfer characteristics. chemshuttle.com

The primary data obtained from a cyclic voltammetry experiment are the oxidation and reduction potentials. The onset oxidation potential (E_ox) and onset reduction potential (E_red) are key parameters derived from the voltammogram. These potentials correspond to the energy required to remove an electron from the highest occupied molecular orbital (HOMO) and add an electron to the lowest unoccupied molecular orbital (LUMO), respectively.

For the closely related compound, Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate, the reported onset oxidation potential is 0.48 V and the onset reduction potential is -0.48 V. sci-hub.se These values are determined from the points on the CV curve where the current begins to increase during the anodic and cathodic scans.

Frontier Molecular Orbital (FMO) Energy Level Determination (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of a molecule. wikipedia.orgdntb.gov.ua The energy levels of these orbitals can be estimated from cyclic voltammetry data.

The HOMO energy level is calculated from the onset oxidation potential, and the LUMO energy level is calculated from the onset reduction potential using empirical formulas. These calculations provide a quantitative measure of the molecule's ability to donate or accept electrons.

For Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate, the HOMO and LUMO energy levels were calculated from its oxidation and reduction potentials. sci-hub.se The resulting HOMO energy level was determined to be -5.13 eV, and the LUMO energy level was -4.17 eV. sci-hub.se It is important to note that these values are for a related compound and would differ for this compound due to the electronic influence of the cyano group.

Correlation between Electrochemical and Optical Band Gaps

The electrochemical band gap (E_g^el) can be determined from the difference between the HOMO and LUMO energy levels. This value is often compared with the optical band gap (E_g^opt), which is determined from the onset of absorption in the UV-Vis spectrum. The difference between these two values is related to the exciton (B1674681) binding energy of the molecule.

The electrochemical band gap for Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate, calculated from the difference between the HOMO (-5.13 eV) and LUMO (-4.17 eV) energies, is 0.96 eV. sci-hub.se A comparison of this value with its optical band gap, derived from UV-Vis spectroscopy, would provide further insight into the electronic structure and photophysical properties of the molecule. Such a correlation is a key aspect of characterizing materials for optoelectronic applications.

Computational and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. dntb.gov.ua These calculations are foundational for understanding the behavior of "Ethyl 3-(4-(dimethylamino)phenyl)acrylate" at a molecular level. Theoretical calculations are typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), combined with a basis set like 6-311++G(d,p). capes.gov.brresearchgate.net The results of these theoretical calculations are often compared with experimental findings to validate the chosen computational method. dntb.gov.ua

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For "this compound," DFT calculations are employed to find the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. capes.gov.brconicet.gov.ar This analysis is crucial for understanding the molecule's conformation.

Studies on structurally similar acrylate (B77674) molecules reveal that the vinyl group (C=C) and the phenyl ring tend to be nearly coplanar. nih.gov This planarity facilitates an extended π-conjugated system, which is critical for the molecule's electronic properties. nih.gov In some related crystal structures, the ethyl ester fragment can exhibit conformational disorder. nih.govnih.gov Computational conformational analysis helps to identify the most energetically favorable arrangement and rotational barriers within the molecule, such as the rotation around the C-O bond of the ethyl group. conicet.gov.ar

Table 1: Key Geometric Features Investigated via DFT

| Parameter | Description | Significance for this compound |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Determines the strength and nature of the covalent bonds within the phenyl ring, acrylate group, and dimethylamino substituent. |

| Bond Angles | The angle formed between three connected atoms. | Defines the overall shape and steric arrangement of the molecule. |

| Dihedral Angles | The angle between two intersecting planes, used to define molecular conformation. | Crucial for assessing the planarity between the phenyl ring and the acrylate moiety, which impacts electronic conjugation. |

Theoretical calculations are instrumental in interpreting and predicting spectroscopic data. Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. conicet.gov.ar For a donor-π-acceptor (D-π-A) molecule like "this compound," TD-DFT can predict the maximum absorption wavelength (λmax) associated with the intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting acrylate group. dntb.gov.ua The strength of these transitions is quantified by the calculated oscillator strength. conicet.gov.ar

DFT calculations are also used to predict the vibrational frequencies, which correspond to the peaks observed in Fourier-transform infrared (FT-IR) and Raman spectra. capes.gov.br The calculated vibrational modes can be assigned to specific functional groups, aiding in the interpretation of experimental spectra. A comparison between the computed and experimental spectra serves as a benchmark for the accuracy of the computational model. dntb.gov.ua

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. capes.gov.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, optical properties, and the nature of electronic transitions. researchgate.net

In D-π-A systems, the HOMO is typically localized on the electron-donating group, while the LUMO is localized on the electron-accepting group. For "this compound," the HOMO would be centered on the dimethylamino-substituted phenyl ring, and the LUMO would be on the acrylate moiety. A small HOMO-LUMO gap indicates a propensity for intramolecular charge transfer, making the molecule a good candidate for applications in optics and electronics. researchgate.netsci-hub.se

In addition to FMO analysis, computational methods can calculate the distribution of electronic charge on each atom, often through Mulliken charge analysis. researchgate.net This provides a quantitative picture of the electron density distribution and helps identify charge transfer pathways. researchgate.net

Table 2: Frontier Molecular Orbital Data for the Structurally Similar Compound "Ethyl 2-cyano 3-(4-(dimethylamino)phenyl)acrylate"

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | -5.13 sci-hub.se | Represents the electron-donating ability. capes.gov.br |

| LUMO | -4.17 sci-hub.se | Represents the electron-accepting ability. capes.gov.br |

| Energy Gap (ΔE) | 0.96 | Indicates the potential for intramolecular charge transfer. researchgate.net |

Note: Data is for a related compound and serves as an illustrative example.

Quantum Chemical Descriptors and Reactivity Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. wolfram.com

Red : Indicates regions of most negative electrostatic potential, rich in electrons, and susceptible to electrophilic attack.

Blue : Indicates regions of most positive electrostatic potential, electron-poor, and susceptible to nucleophilic attack.

Green : Indicates regions of neutral or near-zero potential.

For "this compound," the MEP map would show the most negative potential (red) localized around the electronegative oxygen atoms of the carbonyl group in the acrylate moiety. researchgate.net These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The electron-donating dimethylamino group would also contribute to the negative potential on the phenyl ring. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those on the vinyl group and the ethyl group, identifying them as potential sites for nucleophilic interaction. wolfram.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, electron delocalization, and the stabilizing effects of hyperconjugative interactions. researchgate.netresearchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule and quantifies the associated stabilization energy (E(2)). materialsciencejournal.org A higher E(2) value signifies a stronger interaction.

In "this compound," NBO analysis would reveal key donor-acceptor interactions responsible for its electronic structure and stability. The primary interactions would involve the delocalization of electron density from:

The lone pair orbitals (n) of the nitrogen atom in the dimethylamino group to the antibonding π* orbitals of the phenyl ring.

The π orbitals of the phenyl ring to the antibonding π* orbitals of the acrylate's C=C double bond and C=O carbonyl group.

Chemical Hardness, Electronegativity, and Chemical Potential

Global reactivity descriptors such as chemical hardness (η), absolute electronegativity (χ), and chemical potential (μ) are fundamental in conceptual Density Functional Theory (DFT) for predicting the chemical behavior of a molecule. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For the related compound, Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate, the HOMO and LUMO energy levels were determined experimentally via cyclic voltammetry to be -5.13 eV and -4.17 eV, respectively. sci-hub.se Based on these values, the global reactivity descriptors can be calculated using the following approximations:

Electronegativity (χ): χ ≈ - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2

Table 1: Calculated Global Reactivity Descriptors for Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate

| Parameter | Formula | Value (eV) | Reference |

| EHOMO | - | -5.13 | sci-hub.se |

| ELUMO | - | -4.17 | sci-hub.se |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.96 | sci-hub.se |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.65 | Calculated from sci-hub.se |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 0.48 | Calculated from sci-hub.se |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.65 | Calculated from sci-hub.se |

Theoretical Modeling of Solute-Solvent Interactions and Solvatochromism

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key indicator of solute-solvent interactions. Theoretical models are crucial for understanding and predicting these effects. Polarizable Continuum Models (PCM) are a common approach, treating the solvent as a continuous dielectric medium to simulate its effect on the solute's electronic structure. nih.govnih.gov More complex analyses involve multi-parameter scales, such as the Catalán or Kamlet-Taft approaches, which dissect the solvent effect into contributions from polarity/polarizability, acidity, and basicity. nih.gov

These models help rationalize shifts in absorption or fluorescence spectra. For instance, a bathochromic (red) shift with increasing solvent polarity, known as positive solvatochromism, often indicates that the excited state is more polar than the ground state and is thus stabilized by polar solvents. nih.gov

Experimental studies on Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate have shown that it exhibits positive fluorescent solvatochromism. sci-hub.se When dissolved in dimethylformamide, its fluorescence emission peak shifts to a longer wavelength, which is a characteristic of an n → π* transition where the excited state has a more pronounced charge transfer character than the ground state. sci-hub.se This behavior is consistent with its donor-π-acceptor (D-π-A) structure, where the dimethylamino group acts as the electron donor and the acrylate/cyano groups act as electron acceptors.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are essential for advanced photonic applications like frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizabilities. Computational quantum chemistry, particularly DFT, is a powerful tool for predicting these properties and screening candidate molecules. scielo.org.mx The key parameters are the first-order hyperpolarizability (β) and the second-order hyperpolarizability (γ), which are related to second- and third-order NLO phenomena, respectively.

The first-order hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule, responsible for effects like Second Harmonic Generation (SHG). Molecules with large β values typically possess a strong intramolecular charge transfer (ICT) character, often found in D-π-A systems.

Theoretical calculations for Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate have been performed to evaluate its potential as an NLO material. researchgate.net One study reported that its calculated first-order hyperpolarizability is 6.25 times greater than that of urea, a standard reference material for NLO comparisons. researchgate.net This significant enhancement highlights the effectiveness of the D-π-A framework in this molecule for producing a strong second-order NLO response.

Table 2: Comparative First-Order Hyperpolarizability (β)

| Compound | Relative β Value (vs. Urea) | Reference |

| Urea (Reference) | 1.00 | researchgate.net |

| Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate | 6.25 | researchgate.net |

The second-order hyperpolarizability (γ), also referred to as the third-order hyperpolarizability in some contexts, governs third-order NLO phenomena. These effects include third-harmonic generation and nonlinear refraction. A large γ value is often associated with extended π-conjugation and high electron mobility within the molecule.

Computational studies have confirmed that Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate is a promising candidate for NLO applications based on its calculated second-order hyperpolarizability (γ) value. researchgate.net The presence of the electron-donating dimethylamino group and the electron-withdrawing acrylate and cyano groups, connected by a phenyl π-bridge, facilitates the charge displacement necessary for a significant NLO response, making it a subject of interest for advanced optical materials. researchgate.net

Structure Property Relationship Studies and Molecular Design Principles

Impact of Substituent Effects on Electronic, Optical, and Electrochemical Properties

The electronic, optical, and electrochemical properties of push-pull chromophores like Ethyl 3-(4-(dimethylamino)phenyl)acrylate are highly sensitive to the nature of their substituent groups. Modifications to the donor, acceptor, or the π-bridge can significantly tune the intramolecular charge transfer (ICT) characteristics, which in turn dictates the molecule's behavior. rsc.org

A key approach to understanding these effects is to compare the title compound with its close analogues. One of the most studied analogues is Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate, which features an additional electron-withdrawing cyano (-CN) group at the α-position of the acrylate (B77674) moiety. This substitution has a profound impact on the molecule's properties.

The electronic transitions in these molecules are typically of the n → π* and π → π* type. The long-wavelength absorption is attributed to the ICT character. The presence of a strong electron-withdrawing group like the cyano group generally leads to a red-shift (bathochromic shift) in the absorption and emission spectra.

Electrochemical Properties: The electrochemical behavior of these chromophores is also significantly influenced by substituents. Cyclic voltammetry studies on Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate have been used to determine its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. sci-hub.se The HOMO is associated with the electron-donating ability, while the LUMO relates to the electron-accepting ability. For Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate, the HOMO and LUMO energy levels were calculated to be -5.13 eV and -4.17 eV, respectively, with an energy gap of 0.96 eV. sci-hub.se The introduction of the electron-withdrawing cyano group stabilizes the LUMO, leading to a smaller HOMO-LUMO gap. A smaller energy gap is indicative of a molecule that is more easily excitable, which corresponds to absorption at longer wavelengths. It is anticipated that this compound, lacking the additional cyano group, would possess a higher LUMO energy level and consequently a larger HOMO-LUMO gap.

The following table summarizes the key properties of Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate, which serves as a basis for understanding the influence of the cyano substituent.

Properties of Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H16N2O2 | sci-hub.se |

| Molecular Weight | 244.29 g/mol | sci-hub.se |

| Crystal System | Triclinic | sci-hub.se |

| Space Group | P-1 | sci-hub.se |

| Photoluminescence Emission Range (in DMF) | 500-670 nm (Excitation at 440 nm) | sci-hub.se |

| HOMO Energy | -5.13 eV | sci-hub.se |

| LUMO Energy | -4.17 eV | sci-hub.se |

| Electrochemical Band Gap | 0.96 eV | sci-hub.se |

Rational Molecular Design Strategies for Enhanced Performance and Specific Applications

The rational design of push-pull chromophores like this compound is crucial for tailoring their properties for specific applications such as nonlinear optics (NLO), fluorescent probes, and organic light-emitting diodes (OLEDs). sci-hub.sersc.org The primary strategies revolve around modifying the three key components of the molecule: the electron donor, the π-conjugated bridge, and the electron acceptor.

Tuning the Donor and Acceptor Strength: The performance of a push-pull chromophore is directly related to the strength of its donor and acceptor groups. To enhance the push-pull character of this compound, one could either increase the electron-donating ability of the donor or the electron-withdrawing strength of the acceptor. For instance, replacing the dimethylamino group with a stronger donor, such as a julolidine (B1585534) or a triphenylamine (B166846) moiety, would likely lead to a more pronounced ICT, resulting in a red-shifted absorption and potentially a larger NLO response. Conversely, as demonstrated by the comparison with its cyano-analogue, strengthening the acceptor by introducing groups like nitro (-NO2) or dicyanovinyl (-CH=C(CN)2) would also significantly enhance the push-pull nature. rsc.org

Modifying the π-Conjugated Bridge: The length and nature of the π-conjugated bridge play a critical role in mediating the charge transfer between the donor and acceptor. Extending the conjugation, for example by introducing additional vinyl or phenyl units between the existing phenyl ring and the acrylate group, would be expected to cause a bathochromic shift in the absorption spectrum and increase the molecular hyperpolarizability, a key parameter in NLO materials. acs.org The planarity of the π-system is also important; a more planar conformation facilitates π-electron delocalization and enhances ICT. acs.org Introducing rigidifying elements into the bridge, such as fused rings, can lock the molecule into a more planar conformation and improve its performance. acs.org

Application-Specific Design: For applications in OLEDs, the HOMO and LUMO energy levels need to be carefully tuned to match the work functions of the electrodes and facilitate efficient charge injection and transport. For fluorescent probes, sensitivity to the local environment (solvatochromism) can be engineered by creating molecules with a large difference in dipole moment between the ground and excited states. The design of this compound derivatives for these applications would involve a careful selection of donor, acceptor, and π-bridge components to achieve the desired energy levels and photophysical properties.

Comparative Analysis with Related Push-Pull Chromophores and Analogues

A comparative analysis of this compound with its analogues highlights the structure-property relationships within this class of compounds. The most direct comparison is with Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate.

As discussed, the primary difference is the presence of the cyano group. This single substituent dramatically increases the electron-accepting strength of the acrylate moiety. The consequences of this are a more polarized ground state, a smaller HOMO-LUMO gap, and a red-shifted absorption and emission. This makes the cyano-analogue a better candidate for applications requiring strong ICT, such as NLO. researchgate.net

Another relevant analogue is (E)-N-(3-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide, which incorporates a larger and more complex acceptor group. researchgate.netdntb.gov.ua This modification extends the π-conjugation and introduces additional electronic features, leading to different optical and NLO properties. Such complex structures are often designed to enhance specific characteristics, like the third-order NLO susceptibility. researchgate.netdntb.gov.ua

Comparing this compound with chromophores having different donor groups is also insightful. For example, replacing the dimethylamino group with a methoxy (B1213986) group (-OCH3) would result in a weaker donor, leading to a blue-shift in the absorption spectrum and a less pronounced push-pull character. Conversely, more potent donors would have the opposite effect.

The table below provides a comparative overview of the properties of this compound and its cyano-substituted analogue.

Comparative Data of this compound and its Cyano-Analogue

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Expected/Observed Properties | Reference |

|---|---|---|---|---|---|

| This compound | C13H17NO2 | 219.28 | Weaker acceptor (ethyl acrylate) | Larger HOMO-LUMO gap, absorption at shorter wavelengths compared to cyano-analogue. | chemshuttle.comnih.gov |

| Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate | C14H16N2O2 | 244.29 | Stronger acceptor (cyano + ethyl acrylate) | Smaller HOMO-LUMO gap (0.96 eV), red-shifted absorption/emission, positive solvatochromism. | sci-hub.seresearchgate.net |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of acrylate (B77674) derivatives is continuously evolving, with a strong emphasis on developing novel pathways that are both efficient and environmentally benign. Traditional methods for synthesizing related compounds, such as the Knoevenagel condensation of 4-(dimethylamino)benzaldehyde (B131446) with ethyl cyanoacetate, are effective but often rely on stoichiometric bases and organic solvents. Future research is geared towards overcoming these limitations by embracing the principles of green chemistry.

A significant trend is the development of one-pot synthesis reactions, which reduce waste and improve efficiency by combining multiple reaction steps into a single procedure. For instance, a patented method for producing a similar compound, 3-N,N-dimethylamino ethyl acrylate, utilizes a one-pot approach with ethyl acetate, dimethylamine, and carbon monoxide, achieving yields higher than 95% and purity exceeding 99.8%. google.com This approach simplifies the process route and is suitable for large-scale production. google.com

Furthermore, research into green catalytic systems is a major area of exploration. This includes using heterogeneous catalysts that can be easily recovered and reused, or employing alternative energy sources like microwave or ultrasound irradiation to reduce reaction times and energy consumption. The development of syntheses in greener solvents, such as water or supercritical fluids, is also a key objective. An example from a related field is the one-pot synthesis of chromeno[3,4-c]pyrroles, which uses potassium carbonate as a base in ethanol, highlighting a move towards more sustainable reagents and solvents. nih.gov

| Aspect | Traditional Synthesis (e.g., Knoevenagel) | Future Green Synthesis |

|---|---|---|

| Catalyst | Homogeneous bases (e.g., sodium ethoxide) | Reusable heterogeneous catalysts, biocatalysts |

| Solvent | Volatile organic compounds (VOCs) | Water, ethanol, supercritical CO2 |

| Process | Multi-step with intermediate isolation | One-pot, tandem, or flow reactions |

| Efficiency | Moderate yields, potential for byproducts | High atom economy, high yields, minimal waste |

| Energy | Conventional heating, long reaction times | Microwave, sonication, lower energy input |

Integration with Nanomaterials and Hybrid Systems for Enhanced Functionality

The distinct electron-donating dimethylamino group and the electron-accepting acrylate moiety give Ethyl 3-(4-(dimethylamino)phenyl)acrylate a Donor-π-Acceptor (D-π-A) structure. chemshuttle.com This architecture is characteristic of organic chromophores used in optoelectronics. sci-hub.se A major emerging trend is the integration of such organic molecules with inorganic nanomaterials to create hybrid systems with synergistic or enhanced properties.

Future research will likely focus on combining this compound with various nanomaterials to improve performance in devices like organic light-emitting diodes (OLEDs), sensors, and solar cells. For example, anchoring the molecule to the surface of semiconductor quantum dots could enhance charge transfer and improve the efficiency and color purity of light emission. Integrating it with plasmonic nanoparticles (e.g., gold or silver) could amplify its light absorption and emission through localized surface plasmon resonance (LSPR), leading to more sensitive biosensors or enhanced nonlinear optical activity.

Furthermore, incorporating this acrylate into the structure of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with highly ordered pores and tunable electronic properties, suitable for applications in gas storage, separation, and heterogeneous catalysis. The polymerizable acrylate group also offers a direct route to forming hybrid polymer-nanoparticle composites with tailored optical and mechanical properties. chemshuttle.com

| Nanomaterial | Potential Hybrid System | Anticipated Enhanced Functionality | Potential Application |

|---|---|---|---|

| Quantum Dots (e.g., CdSe) | Surface functionalization with the acrylate | Improved charge injection/transfer, tuned emission | OLEDs, Bio-imaging |

| Gold/Silver Nanoparticles | Molecule-nanoparticle conjugates | Plasmon-enhanced fluorescence/absorption | Sensors, Surface-Enhanced Raman Spectroscopy (SERS) |

| Graphene/Carbon Nanotubes | Composite films or blends | Enhanced charge transport and mechanical strength | Flexible electronics, transparent conductors |

| Titanium Dioxide (TiO2) | Dye-sensitized films | Improved light harvesting and electron injection | Dye-Sensitized Solar Cells (DSSCs) |

Advanced Characterization Techniques for Real-Time and In-Situ Studies

While standard characterization techniques such as NMR, mass spectrometry, and single-crystal X-ray diffraction are essential for confirming the molecular structure of compounds like this compound, future research will increasingly rely on advanced techniques that can probe its properties in real-time and under operational conditions (in-situ). sci-hub.setandfonline.com Such studies are crucial for understanding the dynamic processes that govern the performance of materials in devices.

For instance, to study the intramolecular charge transfer (ICT) dynamics, which is fundamental to its optical properties, researchers will move beyond steady-state spectroscopy. Time-resolved techniques like transient absorption and time-resolved photoluminescence spectroscopy, with femtosecond to microsecond resolution, can track the formation, relaxation, and decay of excited states, providing a detailed picture of the charge transfer process.

To understand its behavior at interfaces, such as in an OLED stack or on a sensor surface, in-situ techniques are invaluable. Spectroelectrochemistry, which combines UV-Vis or Raman spectroscopy with electrochemical control, can reveal the structural and electronic changes the molecule undergoes during redox reactions. Similarly, in-situ grazing-incidence X-ray diffraction (GI-XRD) can be used to monitor the ordering and orientation of the molecules in thin films during device operation or thermal annealing, linking material structure to performance.

| Conventional Technique | Advanced/In-Situ Counterpart | Information Gained |

|---|---|---|

| UV-Vis/Photoluminescence Spectroscopy | Time-Resolved Transient Absorption/Fluorescence | Excited-state lifetimes, charge transfer rates, dynamic processes |

| Cyclic Voltammetry | Spectroelectrochemistry | In-situ observation of species during redox events |

| X-Ray Diffraction (Powder/Single Crystal) | In-Situ Grazing-Incidence X-Ray Diffraction (GI-XRD) | Real-time monitoring of thin-film structure and orientation |

| Atomic Force Microscopy (AFM) | Conductive AFM (c-AFM), Photoconductive AFM | Mapping of local conductivity and photoconductivity at the nanoscale |

Predictive Computational Models for Material Discovery and Optimization

The experimental screening of new materials is often a costly and time-consuming process. A powerful emerging trend is the use of predictive computational models, including machine learning (ML), to accelerate the discovery and optimization of materials with desired properties. nih.gov

For a molecule like this compound, quantum chemical calculations such as Density Functional Theory (DFT) can predict intrinsic properties like molecular geometry, electronic structure (HOMO/LUMO levels), absorption spectra, and nonlinear optical coefficients before the molecule is even synthesized. This allows for the virtual screening of numerous derivatives to identify the most promising candidates for a specific application.

On a larger scale, machine learning is being employed to build models that can predict the properties of material compositions. nih.gov In a demonstration of this approach, an active learning (AL) algorithm was used to efficiently explore a ternary monomer space for acrylate-based photopolymers. The resulting ML model could accurately predict mechanical properties like Young's modulus based on the monomer composition, enabling the targeted design of materials for applications like 3D printing. nih.gov Future research on this compound could involve using it as a component in such an ML-driven discovery framework to design novel polymers or composites with specific optical or electronic characteristics. These predictive models significantly reduce the number of required experiments and provide a powerful tool for informed material selection and design. nih.gov

| Modeling Approach | Input Data | Predicted Properties | Research Goal |

|---|---|---|---|

| Quantum Chemistry (DFT) | Molecular Structure | HOMO/LUMO energies, absorption spectra, dipole moments | Pre-synthesis screening of candidate molecules |

| Molecular Dynamics (MD) | Interatomic potentials, system composition | Polymer chain conformation, diffusion, glass transition temp. | Understanding bulk material behavior and morphology |

| Machine Learning (ML) | Monomer ratios, processing conditions nih.gov | Young's modulus, peak stress, ultimate strain nih.gov | Accelerated discovery of optimal material compositions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(4-(dimethylamino)phenyl)acrylate, and how can reaction conditions be optimized?

- Methodology : A common approach involves Knoevenagel condensation between 4-(dimethylamino)benzaldehyde and ethyl acetoacetate, catalyzed by piperidine or ammonium acetate in refluxing ethanol. Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity to improve yield . For sterically hindered derivatives, microwave-assisted synthesis under inert atmospheres (e.g., nitrogen) may reduce side reactions .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity (>98%). Confirm structure via -NMR (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 4.2 ppm for ethyl ester) and FT-IR (C=O stretch at ~1700 cm, C=C at ~1600 cm) . Mass spectrometry (ESI-MS) can verify molecular ion peaks (e.g., [M+H] at m/z 234.1) .

Q. What crystallization techniques are suitable for isolating this compound?

- Methodology : Slow evaporation from ethanol or dichloromethane/hexane mixtures yields single crystals. X-ray diffraction (XRD) analysis (Cu-Kα radiation, 298 K) confirms planar acrylate geometry and π-π stacking between aromatic rings, with typical R factors <0.06 .

Advanced Research Questions

Q. How do electronic effects of the 4-(dimethylamino)phenyl group influence the compound’s reactivity in Diels-Alder reactions?

- Methodology : The electron-donating dimethylamino group activates the acrylate as a dienophile. Kinetic studies (UV-Vis monitoring at 300–400 nm) show accelerated cycloaddition with electron-deficient dienes (e.g., tetrazines). Computational modeling (DFT at B3LYP/6-31G* level) predicts a lowered LUMO energy (~-1.2 eV), enhancing electrophilicity .

Q. What strategies resolve contradictions in spectroscopic data for cis/trans isomerism in derivatives?

- Methodology : For isomers with overlapping NMR signals, use - NOESY to identify spatial proximity between the ester group and phenyl protons. HPLC chiral columns (e.g., Chiralpak IA) with polar organic mobile phases can separate enantiomers, while variable-temperature NMR (VT-NMR) distinguishes rotamers .

Q. How does this compound perform as a photosensitizer in photopolymerization studies?

- Methodology : UV irradiation (365 nm) in the presence of a co-initiator (e.g., triethanolamine) generates free radicals, monitored via real-time FT-IR to track C=C bond conversion (>90% in 30 s). Compare with derivatives lacking the dimethylamino group to quantify electron-donor effects on polymerization rates .

Q. What computational tools predict its binding affinity for biological targets (e.g., kinases)?

- Methodology : Molecular docking (AutoDock Vina) using crystal structures of target enzymes (PDB: 1ATP) identifies hydrogen bonding with the acrylate oxygen and hydrophobic interactions with the phenyl ring. MD simulations (GROMACS) assess stability over 100 ns, with RMSD <2.0 Å indicating strong binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.